2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
Description
2-(4-Fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl group, a piperidinyl-acetamide moiety, and a 4-fluorophenoxy side chain. The compound’s structure integrates fluorinated and heterocyclic components, which are commonly associated with enhanced metabolic stability, bioavailability, and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O2/c19-12-1-3-14(4-2-12)28-10-17(27)25-13-5-7-26(8-6-13)16-9-15(18(20,21)22)23-11-24-16/h1-4,9,11,13H,5-8,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAXIXDXZRXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide, with CAS number 1775331-69-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological profile, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 412.4 g/mol
- SMILES Notation : O=C(NC1CCN(CC1)c1nc(C)nc(c1)C(F)(F)F)COc1ccc(cc1)F
The compound is believed to exert its effects through several mechanisms:
- Inhibition of Specific Enzymes : The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its binding affinity to target enzymes involved in metabolic pathways.
- Interaction with Receptors : The presence of the piperidine and pyrimidine moieties suggests possible interactions with neurotransmitter receptors, which may influence neurological functions.
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Research has shown that compounds containing trifluoromethyl groups can inhibit cancer cell proliferation. For instance, similar molecules have demonstrated effectiveness against hepatocellular carcinoma by modulating lipid metabolism and reducing tumor growth .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, as many fluorinated compounds are known to modulate inflammatory pathways. This could be particularly relevant in conditions such as non-alcoholic steatohepatitis (NASH), where inflammation plays a critical role .
3. Neuroprotective Properties
Given the piperidine structure, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems. Compounds with similar structures have been shown to influence serotonin uptake and exhibit antidepressant-like effects in animal models .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1775331-69-5 |
| Molecular Weight | 412.4 g/mol |
| Molecular Formula | CHFNO |
| Anticancer Activity | Yes |
| Anti-inflammatory Activity | Yes |
| Neuroprotective Potential | Yes |
Case Study 1: Anticancer Efficacy
A study conducted on various fluorinated compounds revealed that those similar to 2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide inhibited the growth of liver cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism involved modulation of lipid synthesis pathways and downregulation of pro-inflammatory cytokines .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial examining the anti-inflammatory effects of related compounds in a NASH mouse model, it was found that treatment significantly reduced liver inflammation and fibrosis markers. The study highlighted the potential for developing DGAT2 inhibitors as therapeutic agents against liver diseases .
Comparison with Similar Compounds
Pyrimidine Substitutions
- Target Compound: Features a 6-(trifluoromethyl)pyrimidin-4-yl group attached to the piperidine ring.
- Analog 1 (CAS 1226454-52-9): Substitutes the trifluoromethyl group with a methyl group at the pyrimidine’s 6-position and replaces the 4-fluorophenoxy with a 2-(trifluoromethyl)phenylacetamide .
- Analog 2 (CAS 2034226-20-3): Replaces the acetamide with a 5-fluoropyrimidin-2-amine, eliminating the phenoxy side chain .
Piperidine Modifications
Aromatic Side Chains
- The 4-fluorophenoxy group in the target compound contrasts with Analog 1’s 2-(trifluoromethyl)phenyl group. Fluorine positioning on aromatic rings influences electronic properties and steric interactions, affecting target selectivity .
Physicochemical and Molecular Properties
Research Findings and Implications
Advantages and Limitations
- Target Compound: The 4-fluorophenoxy group may improve solubility compared to purely hydrophobic substituents (e.g., trifluoromethylphenyl in Analog 1). However, the lack of methyl or bulkier groups on the piperidine (as in Analog 3) could reduce metabolic stability .
- Analog 2: Lower molecular weight (342.29) suggests better membrane permeability but may reduce target affinity due to the absence of the phenoxy side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
